

An In-depth Technical Guide to the Biochemical Pathways Involving Digalacturonic Acid

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Compound of Interest

Compound Name: *Digalacturonic acid*

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Introduction

Digalacturonic acid, a disaccharide composed of two α -1,4-linked D-galacturonic acid units, is a fundamental component of pectin, a major structural polysaccharide in the primary cell walls of terrestrial plants. As such, the biochemical pathways involving **digalacturonic acid** and its monomeric form, D-galacturonic acid, are of significant interest in various fields, including plant pathology, biofuel production, and drug development. Microorganisms have evolved diverse and efficient catabolic pathways to utilize this abundant carbon source, while plants have developed intricate signaling networks that recognize pectin fragments, such as oligogalacturonides (OGs), as indicators of tissue damage and pathogen invasion. This technical guide provides a comprehensive overview of the core biochemical pathways involving **digalacturonic acid**, with a focus on the enzymatic reactions, quantitative data, experimental protocols, and associated signaling cascades.

I. Microbial Catabolism of D-Galacturonic Acid

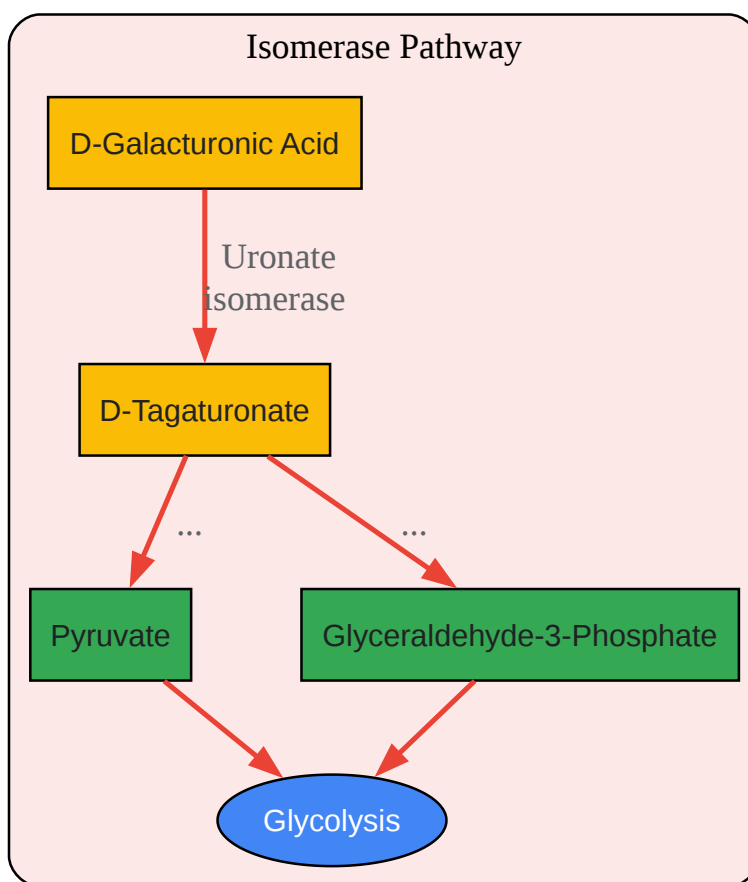
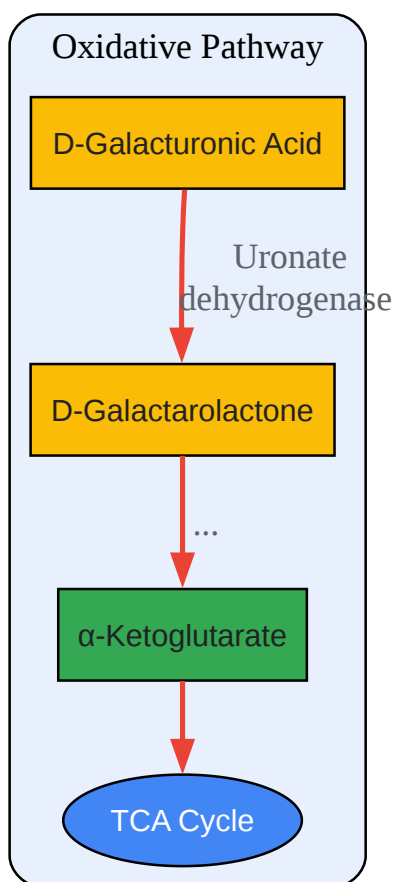
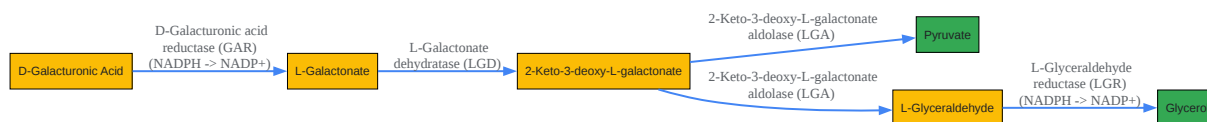
Microorganisms employ three primary pathways for the catabolism of D-galacturonic acid, the monomeric unit of **digalacturonic acid**: a reductive pathway predominantly found in fungi, and oxidative and isomerase pathways primarily observed in prokaryotes.^{[1][2][3]}

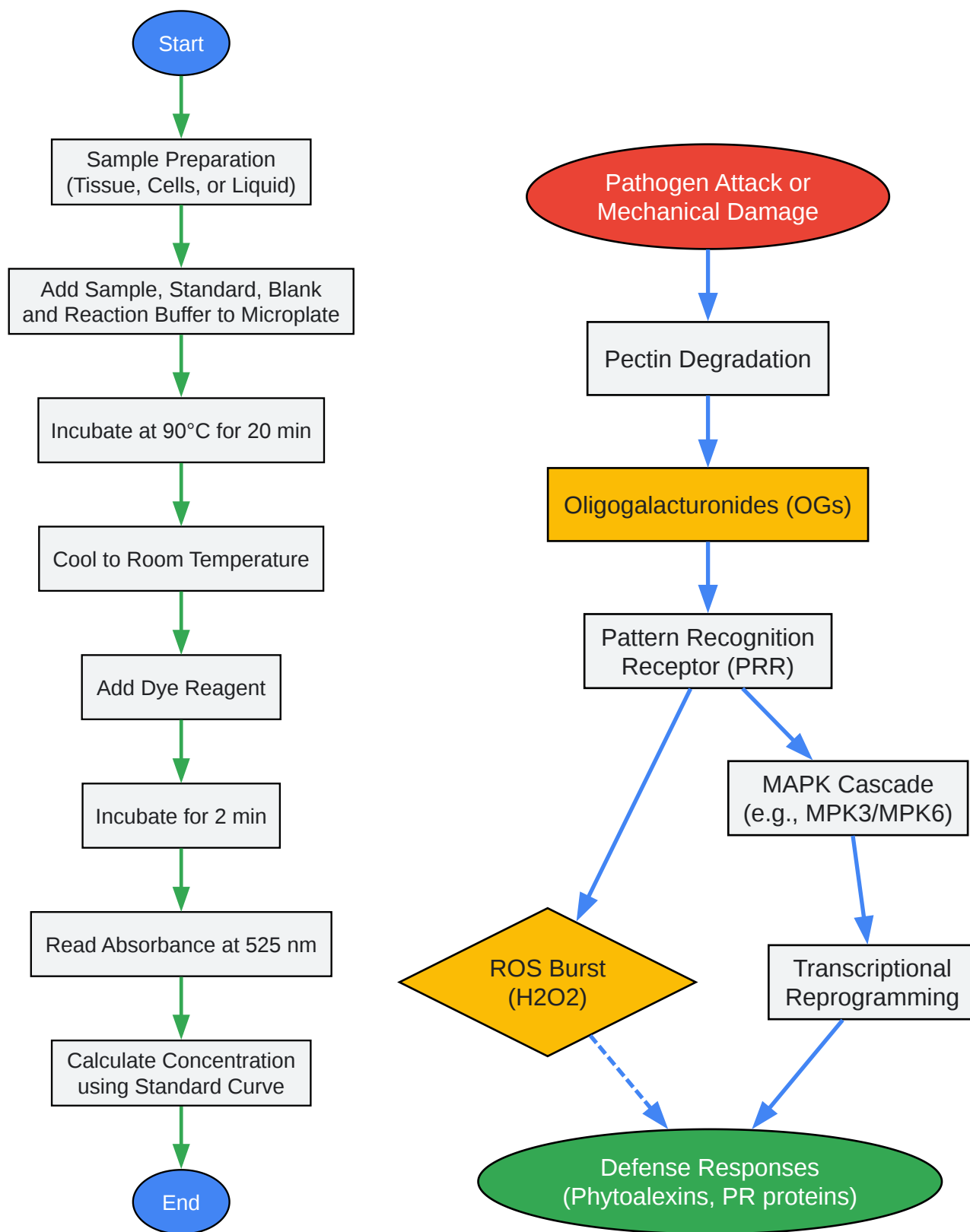
A. Fungal Reductive Pathway

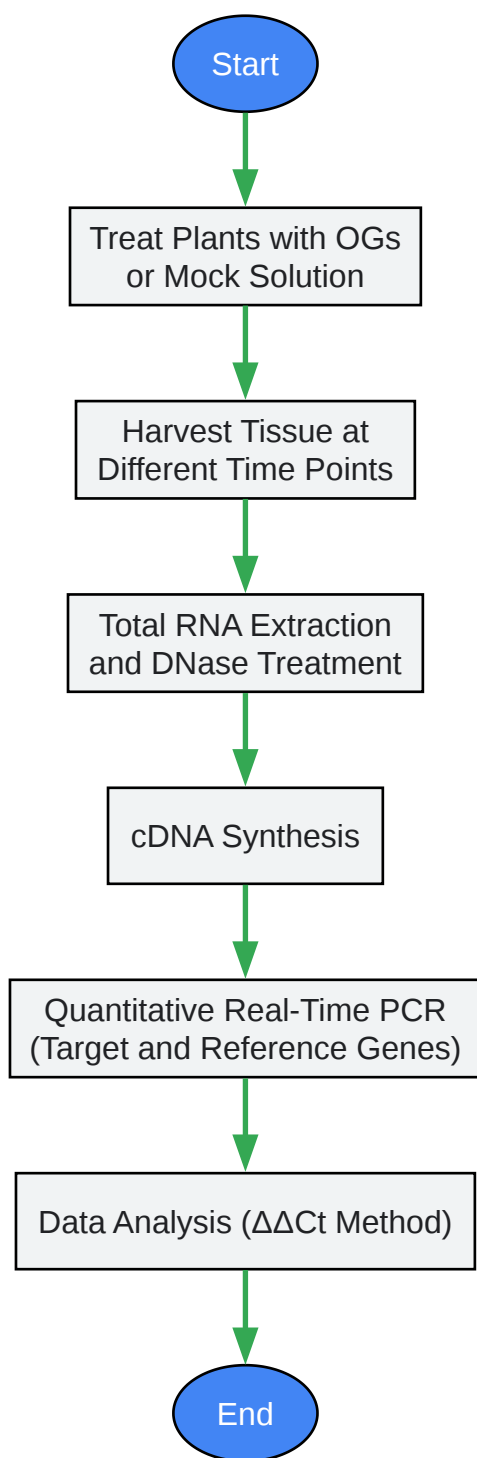
The fungal reductive pathway is a well-characterized route for D-galacturonic acid metabolism in various species, including the genera *Aspergillus*, *Botrytis*, and *Trichoderma*.^{[4][5][6]} This pathway involves a series of enzymatic steps that convert D-galacturonic acid into intermediates that can enter central metabolism.

The key enzymes in this pathway are:

- D-galacturonic acid reductase (GAR): Catalyzes the NADPH-dependent reduction of D-galacturonic acid to L-galactonate.^[7]
- L-galactonate dehydratase (LGD): Dehydrates L-galactonate to form 2-keto-3-deoxy-L-galactonate.^[8]
- 2-keto-3-deoxy-L-galactonate aldolase (LGA): Cleaves 2-keto-3-deoxy-L-galactonate into pyruvate and L-glyceraldehyde.^[4]
- L-glyceraldehyde reductase (LGR): Reduces L-glyceraldehyde to glycerol.^[9]







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